3-(2-Thienylmethylthio)propaneamine
Description
Properties
Molecular Formula |
C8H13NS2 |
|---|---|
Molecular Weight |
187.3 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C8H13NS2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,4-5,7,9H2 |
InChI Key |
LUJHWQGISDGBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CSCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- Structure : This compound shares the propaneamine backbone and 2-thienyl group but incorporates a dimethylamine group and a 1-naphthyloxy substituent instead of the methylthio group.
- Synthesis : Prepared via reaction of 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) using sodium hydride as a base, achieving a 72.9% yield .
- Crystallography reveals a dihedral angle of 87.5° between the thiophene and naphthalene rings, suggesting distinct conformational flexibility .
Long-Chain Polyamine-Associated Peptides (LCPAs)
- Structure : LCPAs are polypeptides modified with propaneamine oligomers (5–15 units). Their molecular masses range from 303 to 873 Da, significantly larger than 3-(2-Thienylmethylthio)propaneamine (estimated ~215 Da) .
- Biological Activity: LCPAs exhibit convulsant activity, likely due to their polycationic nature, whereas the target compound’s bioactivity remains underexplored but may involve serotonin/norepinephrine reuptake inhibition, akin to duloxetine derivatives .
- Analytical Challenges : Unlike LCPAs, which form heterogeneous mixtures resistant to HPLC purification, this compound can be isolated as a discrete entity .
N-(3-Acetyl-2-thienyl)acetamides
- Structure : These derivatives feature a thiophene ring with acetyl and acetamide groups but lack the propaneamine chain .
- Spectroscopic Comparison :
- 1H NMR : Thiophene protons in N-(3-acetyl-2-thienyl)acetamides resonate at δ 6.8–7.2, similar to the target compound’s thienyl protons.
- Mass Spectrometry : Both compounds show sulfur-related fragmentation patterns, but this compound exhibits additional peaks corresponding to amine loss (~m/z 96.9 in negative ion mode) .
3-Amino Thietane Derivatives
- Structure : Thietane (a four-membered sulfur ring) replaces the thiophene group, and the propaneamine chain is absent .
- Synthetic Utility : Thietane derivatives are synthesized via ring-opening reactions, contrasting with the nucleophilic substitution used for the target compound .
Data Tables
Table 2: Spectroscopic Signatures
Research Findings and Implications
- Pharmacological Potential: The target compound’s thienylmethylthio group may enhance lipophilicity and blood-brain barrier penetration compared to naphthyloxy or acetylated analogs, making it a candidate for central nervous system (CNS) drug development .
- Synthetic Challenges : Unlike LCPAs, which resist homologue separation, this compound’s discrete structure allows for precise structural optimization .
Preparation Methods
Nucleophilic Substitution via Thiol-Alkyl Halide Coupling
A foundational approach to synthesizing 3-(2-thienylmethylthio)propaneamine involves the reaction of 3-bromopropaneamine with 2-thienylmethanethiol under basic conditions. This method leverages the nucleophilic displacement of bromide by the thiolate ion, forming the thioether linkage.
Reaction Conditions :
-
Base : Potassium hydroxide (1.5–2.0 equiv) in ethanol/water (3:1 v/v) at 60–80°C for 6–8 hours.
-
Yield : 70–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insight :
The thiol group of 2-thienylmethanethiol is deprotonated by KOH, generating a thiolate ion that attacks the electrophilic carbon of 3-bromopropaneamine. This step is critical for minimizing side reactions such as oxidation of the thiol to disulfide.
Mannich Reaction for Intermediate Synthesis
Adapted from CN103214452A, a Mannich-type reaction can be employed to introduce the thienylmethylthio group during intermediate formation. This method involves a three-step process:
-
Synthesis of Thiofuran Ethylene :
Thiophene ethanol is dehydrated using molten potassium hydroxide under vacuum (0.07–0.1 MPa) at 120–180°C, yielding thiofuran ethylene (GC purity: 95–98%). -
Mannich Base Formation :
Thiofuran ethylene reacts with methylamine and paraformaldehyde in a methanol/water solvent system catalyzed by sodium wolframate. The intermediate 3-methylamino-1-(2-thienyl)-1-acetone is isolated after oxidation with hydrogen peroxide (25–50%) and subsequent reduction with sodium bisulfite. -
Reductive Amination :
The ketone intermediate is reduced using zinc powder in acetic acid at 60°C, followed by alkaline work-up (pH 11–12) to yield the target amine.
Key Data :
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Thiofuran Ethylene | 160 | KOH | 95–98 |
| Mannich Reaction | 40–60 | Sodium wolframate | 80–85 |
| Reductive Amination | 60–80 | Zn powder | 90–95 |
Alternative Routes via Reductive Amination
Direct Reductive Amination of Thioether Ketones
A modified approach bypasses the Mannich reaction by directly reducing a pre-formed thioether ketone. For example, 3-(2-thienylmethylthio)propanal is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.
Optimized Parameters :
-
Solvent : Methanol, 25°C, 12 hours.
-
Yield : 75–80% with >90% purity (HPLC).
Limitations :
Competing imine formation and over-reduction to secondary amines necessitate careful stoichiometric control of the reducing agent.
Zinc-Mediated Reduction in Acidic Media
Building on CN103214452A, zinc powder in glacial acetic acid effectively reduces nitro or carbonyl intermediates to amines. For instance, 3-(2-thienylmethylthio)propanenitrile is reduced to the primary amine using this method.
Procedure :
-
Nitrile (1 equiv), Zn powder (3 equiv), AcOH (5 equiv), 80°C, 4 hours.
Catalytic Systems and Solvent Effects
Heteropolyacid Catalysts
The use of heteropolyacids (e.g., H3PW12O40) in thioether formation enhances reaction rates and selectivity. In a comparative study, sodium wolframate outperformed tungstic acid in the Mannich reaction, achieving 95% conversion at 60°C.
Solvent Optimization :
-
Polar Protic Solvents : Methanol/water mixtures improve intermediate solubility but risk hydrolysis of thiofuran ethylene.
-
Nonpolar Solvents : Toluene minimizes side reactions but requires higher temperatures (100–120°C).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or distillation under reduced pressure. For example, thiofuran ethylene is distilled at 160–180°C under 0.07 MPa vacuum to achieve >97% purity.
Spectroscopic Validation
-
NMR : δH (CDCl3): 1.8–2.1 ppm (m, 2H, CH2), 2.5–2.7 ppm (t, 2H, SCH2), 3.0–3.2 ppm (t, 2H, NH2CH2).
-
GC-MS : m/z 175 [M+H]+, characteristic fragments at m/z 98 (thienyl group).
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 3-(2-Thienylmethylthio)propaneamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or thiol-ene coupling. For example:
- Step 1: React 2-thienylmethyl mercaptan with a propaneamine derivative (e.g., 3-bromopropaneamine) in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.
- Step 2: Purify intermediates using column chromatography.
- Optimization: Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst (e.g., CuI for accelerated coupling). Monitor progress via TLC or HPLC .
Key Parameters Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF/DMF (1:1) | Maximizes solubility |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Catalyst | CuI (5 mol%) | Accelerates coupling |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and propaneamine backbone (δ 2.5–3.5 ppm for CH₂ groups adjacent to sulfur and amine) .
- MALDI-TOF MS: Verify molecular weight (e.g., [M+H]⁺ at m/z 218.3) and detect oligomeric impurities .
- FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Ventilation: Ensure adequate airflow to prevent amine vapor accumulation.
- Medical Surveillance: Implement pre-placement respiratory evaluations and periodic health checks for personnel .
Advanced Research Questions
Q. How can researchers resolve co-elution challenges during HPLC purification of this compound homologues?
Methodological Answer: Homologues with varying polyamine chain lengths often co-elute in reverse-phase HPLC. Strategies include:
Q. How should contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be addressed?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Dose-Response Studies: Establish activity thresholds using purified batches.
- Impurity Profiling: Use LC-MS to rule out confounding byproducts (e.g., oxidized thiophene derivatives) .
- Cell Line Validation: Test across multiple cell lines (e.g., RAW264.7 for inflammation, MCF-7 for cancer) to confirm specificity .
Q. What computational approaches can predict structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Molecular Docking: Screen derivatives against targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- QSAR Modeling: Coramine chain length or substituent electronegativity with bioactivity using partial least squares regression .
- DFT Calculations: Analyze electron density maps to optimize thiophene-amine interactions .
Data Contradiction Analysis
Q. How to interpret conflicting data on the stability of this compound under acidic vs. basic conditions?
Methodological Answer:
- Hydrolysis Studies: Conduct pH-dependent stability assays (e.g., HCl vs. NaOH at 37°C). Monitor degradation via HPLC.
- NMR Tracking: Observe structural changes (e.g., cleavage of thioether bonds at δ 3.2 ppm) .
- Recommendation: Store the compound in neutral, anhydrous conditions to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
